8-Chlorooct-2-en-1-ol
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Overview
Description
8-Chlorooct-2-en-1-ol is an organic compound with the molecular formula C8H15ClO. It is a chlorinated alcohol, specifically a primary allylic alcohol, characterized by the presence of a chlorine atom on the eighth carbon of an octene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chlorooct-2-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of oct-2-en-1-ol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chlorooct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 8-chlorooctane-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 8-Chlorooct-2-enal or 8-chlorooct-2-enone.
Reduction: 8-Chlorooctane-1-ol.
Substitution: Various substituted oct-2-en-1-ols depending on the nucleophile used.
Scientific Research Applications
8-Chlorooct-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which 8-Chlorooct-2-en-1-ol exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may act as a substrate for alcohol dehydrogenases, leading to the formation of corresponding aldehydes or ketones. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
8-Chloro-1-octanol: Similar structure but lacks the double bond present in 8-Chlorooct-2-en-1-ol.
Oct-2-en-1-ol: Similar structure but lacks the chlorine atom.
8-Bromo-1-octanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
827321-85-7 |
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Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
8-chlorooct-2-en-1-ol |
InChI |
InChI=1S/C8H15ClO/c9-7-5-3-1-2-4-6-8-10/h4,6,10H,1-3,5,7-8H2 |
InChI Key |
CBZVFPOPHWLPAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=CCO)CCCl |
Origin of Product |
United States |
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